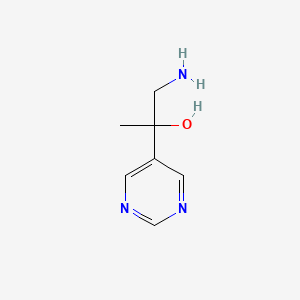
1-Amino-2-(pyrimidin-5-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(pyrimidin-5-yl)propan-2-ol is an organic compound with the molecular formula C7H11N3O It features a pyrimidine ring substituted with an amino group and a hydroxyl group on a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of pyrimidine-5-carbaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation to yield the desired amino alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides.
Major Products Formed:
Oxidation: Formation of pyrimidin-5-ylpropan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Amino-2-(pyrimidin-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
2-Amino-4-(pyrimidin-5-yl)butan-2-ol: Similar structure with an additional carbon in the backbone.
1-Amino-3-(pyrimidin-5-yl)propan-2-ol: Similar structure with a different substitution pattern on the pyrimidine ring.
Uniqueness: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-amino-2-pyrimidin-5-ylpropan-2-ol |
InChI |
InChI=1S/C7H11N3O/c1-7(11,4-8)6-2-9-5-10-3-6/h2-3,5,11H,4,8H2,1H3 |
InChI Key |
GPLKXRUEBFHNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CN=CN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






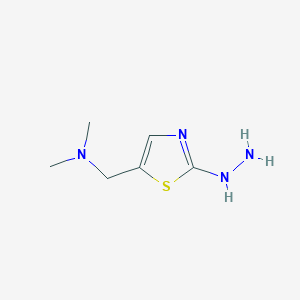
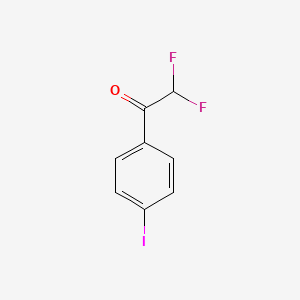
![3-Azabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13612166.png)
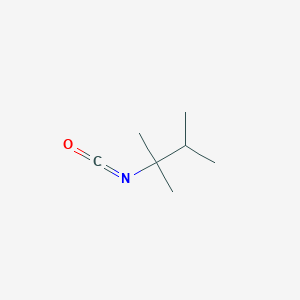

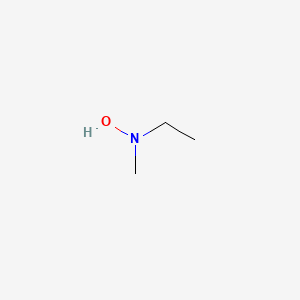
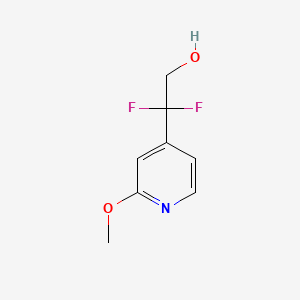
![1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
![2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13612181.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13612183.png)
